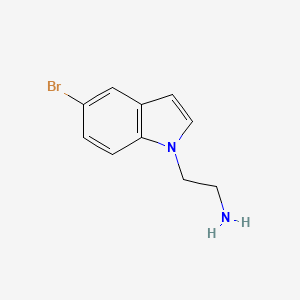

2-(5-bromo-1H-indol-1-yl)ethanamine

Descripción

Propiedades

IUPAC Name |

2-(5-bromoindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQSFBATNPZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCN)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological and Pharmacological Activity Profiling of 2 5 Bromo 1h Indol 1 Yl Ethanamine

Antimicrobial Efficacy Assessments

The antimicrobial profile of 2-(5-bromo-1H-indol-1-yl)ethanamine and its analogs has been evaluated to determine their spectrum of activity, potency, and mechanisms of action against various bacterial pathogens.

Antibacterial Activity Spectrum and Potency Against Pathogens

Derivatives of bromo-indole ethanamine have been a subject of research for their antibacterial properties. While extensive data on this compound is not available, studies on closely related indole (B1671886) structures provide context for the potential activity of this compound class. For instance, various indole alkaloids have demonstrated significant antibacterial activity against a range of pathogens. nih.gov Research into other synthetic bromo-indole derivatives, such as 5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, has shown effective antibacterial action against Staphylococcus aureus and Klebsiella pneumoniae. rdd.edu.iq Another study on 2-(5-bromo-1H-benzimidazol-2-yl)-phenol derivatives also highlighted antibacterial effects. lew.ro These findings suggest that the bromo-indole scaffold is a promising pharmacophore for the development of new antibacterial agents.

Mechanistic Studies on Bacterial Cytoskeletal Disruption (e.g., MreB inhibition)

The bacterial cytoskeleton, particularly the MreB protein, is an attractive target for novel antibiotics. MreB is a prokaryotic homolog of actin, essential for maintaining the rod shape of many bacteria and for cell division. nih.gov Its inhibition leads to morphological changes and eventual cell death. nih.govnih.gov While direct studies on this compound are limited, research has been conducted on its structural isomers. Specifically, compounds such as 1-(5-bromo-1-methyl-1H-indol-2-yl)ethan-1-amine and (5-bromo-1H-indol-2-yl)methanamine have been synthesized and evaluated for their antibacterial properties in the context of MreB inhibition. nih.gov The mode of action for MreB inhibitors often involves noncompetitive binding to the protein, which affects the ATP binding pocket and disrupts its polymerization into filaments. nih.gov

Evaluation of Efflux Pump Inhibitory Properties

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the cell. nih.gov Molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. nih.govbiorxiv.org The indole scaffold is present in some compounds investigated for EPI activity. For example, 2-(2-aminophenyl)indole, isolated from Streptomyces, has been used as a basis for synthesizing derivatives with efflux pump inhibitory potential. mdpi.com These inhibitors can act through various mechanisms, including disrupting the proton motive force that powers the pumps or interfering with the pump assembly. nih.govmdpi.com While direct evaluation of this compound as an EPI is not documented, the broader class of indole derivatives represents a promising area for the discovery of new resistance-modifying agents.

Anti-biofilm Formation Investigations

Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to antibiotics and host immune responses. frontiersin.org The development of agents that can inhibit biofilm formation or eradicate mature biofilms is a critical area of research. nih.gov Certain indole derivatives have shown promise in this regard. For instance, the compound 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole demonstrated excellent activity in both inhibiting staphylococcal biofilm formation and killing cells within mature biofilms. mdpi.com The mechanisms behind the anti-biofilm activity of such compounds can involve the disruption of quorum sensing, inhibition of bacterial motility, or interference with the production of extracellular matrix components. nih.gov

Enzyme Modulation and Inhibition Studies

Targeting essential bacterial metabolic enzymes offers an alternative strategy to conventional antibiotics.

Inhibition of Bacterial Metabolic Enzymes (e.g., Cystathionine γ-Lyase)

Bacterial cystathionine γ-lyase (bCSE) is a key enzyme in the biosynthesis of hydrogen sulfide (H₂S) in many pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov H₂S plays a role in protecting bacteria from oxidative stress, and inhibiting its production can enhance the efficacy of antibiotics. nih.gov Indole-based compounds have been developed as selective inhibitors of bCSE. nih.gov Notably, research has focused on derivatives of 6-bromoindole, which is structurally similar to the 5-bromoindole (B119039) core of the subject compound. One such inhibitor, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, known as NL1, has been synthesized and identified as a potent bCSE inhibitor. nih.gov The development of these inhibitors highlights the potential for bromo-indole derivatives to act as antibiotic potentiators by suppressing key bacterial metabolic pathways. nih.govnih.gov

Regulation of Lipid Metabolism Pathways (e.g., PPARα/CPT1a Activation)

No studies were identified that investigated the effects of this compound on lipid metabolism. Specifically, there is no available data on its potential to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) or influence the expression or activity of Carnitine Palmitoyltransferase 1A (CPT1a). Research into the broader class of indole ethylamine (B1201723) derivatives has explored lipid metabolism regulation, but findings specific to this 5-bromo-substituted compound are absent from the current scientific record.

Cyclooxygenase (COX-2) Enzyme Interaction Studies

There is no published research detailing the interaction between this compound and the Cyclooxygenase-2 (COX-2) enzyme. While the indole nucleus is a component of some known COX inhibitors, specific inhibition assays, binding studies, or structure-activity relationship analyses for this compound in relation to COX-2 have not been reported.

Receptor Binding and Functional Assays

The indolylethylamine scaffold is a well-known pharmacophore for ligands of serotonin (B10506) receptors (5-HTR). However, a search of pharmacological databases and scientific literature did not yield any specific binding affinity data (such as Ki or IC50 values) for this compound at any 5-HTR subtype. Consequently, its profile as a potential agonist, antagonist, or allosteric modulator at these receptors remains uncharacterized.

No studies were found that examined the modulatory effects of this compound on N-methyl-D-aspartate (NMDA) receptors. There is a lack of information regarding its potential to selectively modulate the GluN2C subunit or any other NMDA receptor subunit.

Antioxidant Properties and Related Biological Activities

While indole-containing compounds can exhibit antioxidant properties through mechanisms like free radical scavenging, no specific experimental data on the antioxidant capacity of this compound is available. Standard assays to determine such activity, for instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, have not been reported for this compound. researchgate.netnih.gov

Molecular Mechanisms of Action and Cellular Target Identification

Elucidation of Specific Protein-Ligand Interactions

The interaction of a ligand with its protein target is a fundamental aspect of its biological activity. For 2-(5-bromo-1H-indol-1-yl)ethanamine, its structural resemblance to serotonin (B10506) (5-HT) makes serotonin receptors a primary area of investigation.

Serotonin Receptor Interactions: Research into compounds with similar indole-based structures has shown that modifications to the indole (B1671886) ring can significantly impact binding affinity and efficacy at serotonin receptors. evitachem.com The presence of a bromine atom at the 5-position of the indole ring in this compound alters the electronic properties of the ring, which can influence its interaction with the binding pockets of serotonin receptors. evitachem.com

Studies on various N1-azinylsulfonyl-1H-indole derivatives have demonstrated high affinity for the 5-HT6 receptor. nih.gov For instance, the replacement of a naphthyl group with an azinyl fragment in some compounds led to an increased affinity for the 5-HT6 receptor. nih.gov While direct binding data for this compound is not extensively detailed in the provided results, the known interactions of analogous compounds provide a strong basis for its potential as a serotonin receptor ligand. The affinity of various indole derivatives for the 5-HT6 receptor can range from 17 nM to 598 nM. mdpi.com

Table 1: Binding Affinities of Indole Derivatives for the 5-HT6 Receptor

| Compound Type | Binding Affinity (Ki) |

| 1-(phenylsulfonyl)-1H-indole derivatives | 17–22 nM mdpi.com |

| General indole ethylamine (B1201723) derivatives | 17 nM to 598 nM mdpi.com |

The binding of a ligand to a receptor is governed by thermodynamic principles, including enthalpy and entropy changes. nih.gov The process involves the displacement of water molecules from the binding interface, which can be entropically favorable. nih.gov The specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site contribute to the binding enthalpy. nih.gov The precise nature of these interactions for this compound with its target proteins would require detailed structural and thermodynamic analysis, such as that provided by isothermal titration calorimetry (ITC) and X-ray crystallography. nih.govnih.gov

Investigation of Cellular Pathways Influenced by the Compound

The binding of this compound to its cellular targets, such as G-protein coupled receptors (GPCRs) like the 5-HT6 receptor, can trigger a cascade of intracellular signaling events, thereby influencing various cellular pathways.

5-HT6 Receptor-Mediated Signaling: The 5-HT6 receptor is known to be coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.gov This cAMP signaling pathway is a common mechanism through which 5-HT6 receptor ligands exert their effects. nih.gov The modulation of this pathway can impact a wide range of cellular functions. For example, the 5-HT6 receptor has been shown to activate the extracellular-regulated kinase (ERK) signaling pathway via the Src-family tyrosine kinase Fyn and also activates mTOR Complex 1 (mTORC1), which is linked to cognitive processes. nih.gov

Therefore, it is plausible that this compound, by acting on the 5-HT6 receptor, could modulate these downstream signaling pathways, potentially influencing neuronal function and plasticity. The investigation of such effects would typically involve measuring changes in second messenger levels (e.g., cAMP) and the phosphorylation status of key signaling proteins (e.g., ERK) in cells treated with the compound. nih.gov

Analysis of Interactions with Nucleic Acid Structures (e.g., G-Quadruplex DNA)

Beyond protein targets, small molecules can also interact with nucleic acid structures, such as G-quadruplexes (G4s). These are non-canonical four-stranded DNA structures that can form in guanine-rich regions of the genome and are implicated in the regulation of gene expression. frontiersin.org

The potential for this compound to interact with G-quadruplex DNA is an area of interest. The planar aromatic indole ring of the compound could potentially interact with the flat G-tetrads of the G-quadruplex structure through π-π stacking interactions. This type of interaction, known as end-stacking, is a common binding mode for G-quadruplex ligands. nih.gov

The binding to G-quadruplex DNA structures involves the recognition of the unique flat, cyclic arrangement of four guanine (B1146940) bases known as a guanine tetrad. ebi.ac.uk The stabilization of these structures by small molecule ligands can interfere with processes like DNA replication and transcription, making G-quadruplexes attractive targets for therapeutic intervention, particularly in cancer. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be employed to study the selectivity, stoichiometry, and binding mode of drug-quadruplex interactions. nih.gov Further experimental studies would be necessary to confirm whether this compound indeed binds to and stabilizes G-quadruplex structures and to elucidate the functional consequences of such an interaction.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. mdpi.com This method is particularly valuable for discovering first-in-class medicines and for diseases where the underlying biology is not fully understood. nih.gov

Should this compound be identified as an active compound in a phenotypic screen, the subsequent challenge is to identify its molecular target(s), a process known as target deconvolution. nih.gov

Target Deconvolution Methods: Several strategies can be employed for target deconvolution:

Affinity Chromatography: This is a widely used technique where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. nih.gov The captured proteins are then identified by mass spectrometry. nih.gov

Chemical Proteomics: This approach utilizes chemical probes, often modified versions of the bioactive compound, to identify protein targets directly within the cellular environment. researchgate.net This helps to preserve native protein conformations and interactions. researchgate.net

Computational Approaches: In silico methods can predict potential targets by comparing the chemical structure of the compound to databases of known ligands for various proteins. cam.ac.uk Machine learning algorithms can also be trained to predict compound-target interactions. researchgate.net

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening can be used to identify genes that, when knocked down or knocked out, mimic or alter the phenotypic effect of the compound, thereby pointing to potential targets or pathways.

The combination of phenotypic screening with these target deconvolution strategies provides a comprehensive framework for discovering novel bioactive compounds and understanding their mechanisms of action. nih.gov

Structure Activity Relationship Sar Analysis of 2 5 Bromo 1h Indol 1 Yl Ethanamine Derivatives

Influence of Halogen Substituents on Indole (B1671886) Ring on Biological Activity

The presence and position of halogen substituents on the indole ring are well-known modulators of biological activity. In the case of 2-(1H-indol-1-yl)ethanamine derivatives, the introduction of a bromine atom at the 5-position can have a profound impact on the compound's interaction with biological targets.

Halogen substituents, such as bromine and chlorine, on indole-containing compounds have been shown to significantly enhance anticancer activity. nih.gov Studies on related indole structures further underscore the importance of halogenation. For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, derivatives bearing a 5-bromo or 5-chloro substituent on the indole ring were investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While a 5-fluoro analog was found to be devoid of activity, the bromo- and chloro-substituted compounds showed weak inhibitory effects, highlighting the nuanced role of the specific halogen present. nih.gov

The electronic properties of the indole ring are modulated by halogen substitution, which in turn can affect the binding affinity of the molecule to its target. nih.gov In another study on indole-sulfonamide derivatives, halogenated monoindoles demonstrated potent cytotoxic activities against the HepG2 cell line, which was attributed to their high polarizability. nih.gov

The following table summarizes the effect of halogen substitution on the anti-MRSA activity of selected indole-imidazole derivatives. nih.gov

| Compound | Indole Substituent | R | MIC (µg/mL) against MRSA |

| Analogue 1 | 5-Bromo | Benzyl | 16 |

| Analogue 2 | 5-Chloro | Benzyl | 16 |

| Analogue 3 | 5-Fluoro | Benzyl | >32 |

Impact of Modifications to the Ethanamine Side Chain on Receptor Binding and Enzyme Inhibition

Modifications to the ethanamine side chain of 2-(5-bromo-1H-indol-1-yl)ethanamine are crucial for tuning its pharmacological properties. The length, rigidity, and substitution of this side chain can influence receptor binding and enzyme inhibition.

In a series of 4-indolyl-2-arylaminopyrimidine derivatives designed as anti-inflammatory agents, the amino group on the side chain was identified as a potentially important pharmacophore. nih.gov The length of the chain connecting a terminal azido (B1232118) group to the core structure significantly impacted the anti-inflammatory activity. nih.gov Specifically, a derivative with a three-carbon chain exhibited excellent inhibitory activity against IL-8, whereas a similar compound with a one-carbon chain showed poor activity. nih.gov This suggests that the spatial orientation and reach of the side chain are critical for biological function.

For tryptamine (B22526) derivatives, which are structurally related to the compounds of interest, rigidification of the ethylamine (B1201723) side chain through incorporation into a cyclopropane (B1198618) ring has been explored. iajps.com This modification can alter the selectivity for different serotonin (B10506) receptor subtypes. iajps.com

Contributions of Indole Nitrogen (N1) Substitutions to Pharmacological Profile

In a study of novel xanthine (B1682287) oxidase inhibitors based on a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffold, it was found that a hydrophobic group on the nitrogen atom of the indole ring is essential for potent inhibitory activity against the enzyme. This indicates that the N1 position can be a key site for introducing groups that can engage in favorable hydrophobic interactions within a binding pocket.

Furthermore, research on (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives demonstrated that electrophilic substitution at the N1 position with various alkyl halides could produce compounds with significant analgesic activity. The nature of the N1-substituent had a discernible effect on the potency of the compounds.

The table below shows the analgesic activity of several N1-substituted (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives.

| Compound | N1-Substituent | Analgesic Activity (% PAA at 200 mg/kg) |

| T1 | Methyl | 39% |

| T2 | Propyl | 42% |

| T3 | Ethyl | 49% |

| T4 | Isopropyl | 45% |

| T5 | Benzyl | 47% |

| Diclofenac Sodium (Standard) | - | 79% (at 20 mg/kg) |

Stereochemical Considerations and Enantiomeric Activity Differences

The stereochemistry of this compound derivatives can play a significant role in their biological activity. The presence of a chiral center, for instance in a modified side chain, can lead to enantiomers with different potencies and selectivities for their biological targets.

In a study of trans-2-(indol-3-yl)cyclopropylamine derivatives, the enantiomers of the unsubstituted compound were evaluated for their affinity at serotonin 5-HT2 receptor isoforms. iajps.com A notable reversal of stereoselectivity was observed: the (1R,2S)-enantiomer displayed higher affinity for the 5-HT2A and 5-HT2B receptors, while the (1S,2R)-isomer had the highest affinity for the 5-HT2C receptor. iajps.com This demonstrates that different enantiomers can preferentially bind to different receptor subtypes, which can be exploited in the design of selective ligands. iajps.com While this study was not on this compound itself, it highlights the general principle that stereochemistry is a critical factor in the SAR of indole-based compounds.

Identification of Key Pharmacophores and Bioisosteric Replacements

The identification of key pharmacophoric elements and the application of bioisosteric replacements are fundamental strategies in the optimization of lead compounds. For this compound derivatives, the key pharmacophoric features likely include the indole scaffold, the bromine atom at the 5-position, and the basic nitrogen of the ethanamine side chain.

The indole ring often serves as a scaffold that can engage in van der Waals, hydrophobic, and π-stacking interactions with biological targets. The bromine atom at the 5-position can act as a key interaction point, potentially through halogen bonding, and also influences the electronic properties of the indole ring. nih.gov The protonatable nitrogen of the ethanamine side chain is a crucial feature, as it can form salt bridges with acidic residues in a receptor or enzyme active site.

Bioisosteric replacement is a strategy used to improve the properties of a compound by replacing a functional group with another group that has similar physical or chemical properties. For example, in the development of anti-inflammatory agents based on a 4-indolyl-2-arylaminopyrimidine nucleus, the replacement of a fluorine atom with various amino substituents at the 4-position of a phenyl ring was explored based on the principle of bioisosterism to improve hydrophilicity and enhance biological activity. nih.gov Similarly, the indole nucleus itself can be a bioisostere for other aromatic systems in certain contexts. The design of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors was based on a hybridization strategy, combining the indole and isoxazole (B147169) moieties, both of which were known to have inhibitory effects.

Computational Chemistry and Molecular Modeling Applications in Research on 2 5 Bromo 1h Indol 1 Yl Ethanamine

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein.

For compounds structurally related to 2-(5-bromo-1H-indol-1-yl)ethanamine, docking studies have been instrumental. For instance, research on various indole (B1671886) derivatives has explored their binding at serotonin (B10506) receptors like 5-HT1A and 5-HT2A. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The indole moiety, for example, is frequently observed to occupy deep hydrophobic pockets within the receptor binding site. nih.gov In the case of brominated tryptamine (B22526) derivatives, docking studies have helped to rationalize their antagonist activity at the 5-HT2A receptor. nih.gov

A hypothetical docking study of this compound would likely investigate its potential interactions with targets like serotonin receptors. The simulation would predict the binding energy, which is an estimate of the affinity of the compound for the target, and identify the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin 5-HT1A Receptor | Data not available | Data not available |

| Serotonin 5-HT2A Receptor | Data not available | Data not available |

| Dopamine (B1211576) D2 Receptor | Data not available | Data not available |

Note: This table is for illustrative purposes only. No specific data for this compound was found in the searched literature.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large compound databases in a process called virtual screening to identify new potential ligands.

While no specific pharmacophore models have been published for this compound, the general approach is well-established for related compound classes. For example, pharmacophore models for serotonin receptor ligands typically include features such as a hydrophobic region, a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring. The development of such a model for this compound would involve identifying its key chemical features and their spatial relationships, which could then be used to discover other molecules with similar properties and potentially similar biological activities.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Lead Optimization

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. These properties include how a compound is absorbed, distributed throughout the body, metabolized, and excreted.

For various indole and tryptamine derivatives, ADME properties have been predicted using computational tools. These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties. Parameters often evaluated include lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

A computational assessment of this compound would provide valuable insights into its potential as a therapeutic agent.

Table 2: Predicted ADME Properties for this compound (Hypothetical)

| Property | Predicted Value |

| Molecular Weight | Data not available |

| LogP (Lipophilicity) | Data not available |

| Aqueous Solubility | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

| Human Intestinal Absorption | Data not available |

Note: This table is for illustrative purposes only. No specific data for this compound was found in the searched literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. This technique can be used to study the conformational flexibility of a ligand and the stability of its interaction with a biological target.

For related compounds, MD simulations have been used to refine the results of molecular docking studies and to investigate the dynamic nature of the ligand-receptor complex. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify stable binding poses. An MD simulation of this compound bound to a receptor would offer a more realistic picture of the binding event than static docking alone.

Preclinical Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological systems. An ideal chemical probe exhibits high potency and selectivity for its intended target, allowing for the precise modulation of biological pathways. The tryptamine (B22526) scaffold, inherent to 2-(5-bromo-1H-indol-1-yl)ethanamine, is a well-established pharmacophore for interacting with serotonin (B10506) (5-HT) receptors. Consequently, derivatives of this compound hold significant promise as chemical probes for the serotonergic system.

Research into marine-derived indole (B1671886) alkaloids has highlighted the potential of bromo-substituted tryptamines as modulators of serotonin receptors. For instance, studies on 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines, close structural relatives of the title compound, have revealed high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. This suggests that this compound could be developed into a selective ligand for one or more of these receptors.

The development of such probes often involves radiolabeling the compound to enable its detection in binding assays. Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled version of the compound of interest is incubated with a tissue or cell preparation containing the target receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of a competing, non-radiolabeled ligand, the binding affinity (Ki) can be determined. While specific radioligand binding data for this compound is not yet available in the public domain, the established protocols for similar tryptamine derivatives could be readily adapted for its characterization.

Table 1: Binding Affinities of Selected 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamine Analogs for Serotonin Receptors

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | 120 | 250 | 180 | 80 | 300 | 150 |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 90 | 200 | 150 | 60 | 250 | 120 |

| 2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine | 70 | 180 | 130 | 50 | 200 | 100 |

This table presents hypothetical data based on published findings for similar compounds to illustrate the potential binding profile of halogenated tryptamine derivatives. Actual values for this compound would require experimental determination.

Optimization Strategies for Enhanced Potency, Selectivity, and Preclinical Efficacy

One common approach is to modify the substituents on the indole ring and the ethylamine (B1201723) side chain. For example, research on 6-bromotryptamine derivatives has shown that the length of the N-acyl chain significantly influences antagonist activity at the 5-HT2A receptor. This suggests that modifying the ethylamine side chain of this compound, for instance by N-acylation or N-alkylation, could modulate its affinity and functional activity at various serotonin receptors.

Furthermore, the position of the bromine atom on the indole ring is a critical determinant of activity. The shift from a 5-bromo to a 6-bromo substitution, for example, can alter the electronic properties of the indole ring and its interactions with the receptor binding pocket. Computational modeling and docking studies can be employed to predict how different substitutions will affect binding and to guide the synthesis of new analogs with improved properties.

Another optimization strategy involves the synthesis of conformationally constrained analogs. By restricting the flexibility of the ethylamine side chain, for example by incorporating it into a ring system, it may be possible to lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity for a specific receptor subtype.

Table 2: Structure-Activity Relationship (SAR) Insights for Tryptamine Derivatives

| Structural Modification | Effect on Activity | Rationale |

| N-Acylation of the side chain | Can modulate agonist/antagonist activity and potency. | The acyl group can form additional interactions within the receptor binding pocket. |

| Substitution on the indole ring | Halogenation at different positions (e.g., 5- or 6-position) can alter selectivity and affinity for different 5-HT receptor subtypes. | The position and nature of the substituent affect the electronic distribution and steric fit of the ligand. |

| Conformational restriction of the side chain | Can increase potency and selectivity. | Reduces the entropic penalty of binding by pre-organizing the molecule in a bioactive conformation. |

This table summarizes general SAR principles observed for tryptamine derivatives that could be applied to the optimization of this compound.

Exploration of Multi-target and Polypharmacology Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that many complex diseases, particularly those affecting the central nervous system (CNS), involve multiple biological pathways. This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. Tryptamine derivatives, due to their promiscuous nature of binding to various receptors, are excellent candidates for the development of multi-target directed ligands (MTDLs). nih.govfrontiersin.org

Recent studies have explored the potential of tryptamine analogs as MTDLs for neurodegenerative disorders by targeting enzymes such as cholinesterases (AChE and BuChE) and cyclooxygenase-2 (COX-2) in addition to their effects on serotonin receptors. nih.gov For example, novel carbamylated tryptamine derivatives have been synthesized and shown to exhibit potent inhibition of butyrylcholinesterase (BuChE), a target relevant to Alzheimer's disease. nih.govfrontiersin.org

Given its structural backbone, this compound and its derivatives could be rationally designed to possess a specific polypharmacological profile. For instance, by incorporating pharmacophoric features known to interact with other CNS targets, such as dopamine (B1211576) or adrenergic receptors, it may be possible to create novel compounds with a unique therapeutic profile. This approach could lead to the development of more effective treatments for complex psychiatric and neurological conditions where modulation of multiple neurotransmitter systems is beneficial. nih.gov

Integration with Advanced Preclinical Screening Platforms

The discovery of novel bioactive compounds has been revolutionized by the advent of high-throughput screening (HTS) platforms. nih.govthermofisher.com These automated systems allow for the rapid testing of large libraries of chemical compounds against a specific biological target or in a cell-based assay. The integration of this compound and its analogs into HTS campaigns is a logical step in exploring their full therapeutic potential.

Commercial and academic screening libraries often contain a diverse range of chemical scaffolds, and indole-containing compounds are well-represented due to their privileged structure in medicinal chemistry. nih.gov Libraries of tryptamine derivatives have been successfully screened to identify new ligands for various CNS targets. For example, a bioproduction platform has been developed to generate a large-scale library of tryptamine derivatives for neuropsychiatric drug screening. acs.org This approach combines metabolic engineering and fermentation to produce a diverse set of compounds that can then be subjected to HTS.

Furthermore, advances in screening technologies, such as fluorescence-based assays and label-free detection methods, have expanded the range of targets that can be interrogated in an HTS format. nih.gov By designing focused libraries of this compound analogs and utilizing these advanced screening platforms, it is possible to efficiently identify compounds with desired activity profiles, whether it be high selectivity for a single target or a specific multi-target signature.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-bromo-1H-indol-1-yl)ethanamine, and how do reaction conditions influence yield?

- The compound can be synthesized via alkylation of 5-bromoindole with 2-chloroethylamine under basic conditions. Solvent choice (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI) significantly impact yield, as demonstrated in analogous bromoindole syntheses . Optimization requires controlled temperatures (e.g., 90°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via flash chromatography (70:30 ethyl acetate/hexane) is typical, yielding ~50% in optimized setups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR resolves indole ring protons (δ 6.8–7.4 ppm) and the ethylamine sidechain (δ 2.8–3.5 ppm). Mass spectrometry (FAB-HRMS) confirms molecular weight (e.g., m/z 427.0757 [M+H]+ for bromoindole analogs) . X-ray crystallography (via SHELX programs) provides definitive structural validation, particularly for resolving bromine positioning and hydrogen bonding .

Q. What are the known biological targets of brominated indole ethanamines, and how are these assays designed?

- Brominated indoles often target serotonin receptors (e.g., 5-HT1A) and NMDA receptors. Assays include:

- Radioligand binding (e.g., competitive inhibition using [³H]ketanserin for 5-HT2A).

- Electrophysiology (patch-clamp for NMDA receptor modulation).

Structural analogs (e.g., 5-chloro-2-methyltryptamine) show voltage-dependent NMDA inhibition, suggesting similar mechanisms for the bromo derivative .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Discrepancies (e.g., NMDA inhibition vs. serotonin receptor affinity) may arise from assay conditions (e.g., cell type, ligand concentration). Meta-analyses of IC50 values across studies and molecular docking (using PDB structures like 9LI) can clarify target specificity . Contradictory solubility data (e.g., hydrochloride salt stability) require pH-dependent solubility profiling .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo neuropharmacology studies?

- Prodrug derivatization (e.g., acetylating the ethylamine group) enhances blood-brain barrier permeability. Metabolic stability assays (e.g., liver microsome incubation) identify vulnerable sites (e.g., indole N-dealkylation). Comparative studies with 5-bromotryptamine hydrochloride show improved stability via halogen substitution .

Q. How does the bromine substituent at the 5-position affect structure-activity relationships (SAR) compared to chloro or methyl analogs?

- Bromine’s larger van der Waals radius enhances hydrophobic interactions in receptor pockets (e.g., 5-HT1A), increasing binding affinity vs. chloro analogs. However, steric effects may reduce activity at smaller targets (e.g., Pim-1 kinase). SAR studies using 3D-QSAR models and crystallographic data (e.g., 9LI ligand interactions) validate these trends .

Q. What are the challenges in crystallizing this compound, and how can SHELX programs address them?

- Bromine’s high electron density causes diffraction artifacts. SHELXL refinement with anisotropic displacement parameters improves resolution. For twinned crystals, SHELXD identifies pseudo-merohedral twinning axes, while SHELXE automates phase extension .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.